3-Amino-4-fluoro-2-methylbenzonitrile
Description
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
3-amino-4-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(9)8(5)11/h2-3H,11H2,1H3 |
InChI Key |
JHNFHUXKLSVTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-2-methylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methylfluorobenzene, followed by reduction to introduce the amino group. The nitrile group is then introduced through a cyanation reaction. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 3-nitro-4-fluoro-2-methylbenzonitrile, while reduction of the nitrile group may produce 3-amino-4-fluoro-2-methylbenzylamine.
Scientific Research Applications
3-Amino-4-fluoro-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-4-fluoro-2-methylbenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-4-fluoro-2-methylbenzonitrile | Not explicitly provided | C₈H₆FN₂ | ~149.15 (calc.) | 3-NH₂, 4-F, 2-CH₃, 1-CN | Pharmaceutical intermediate | [5, 8] |
| 4-Amino-2-fluoro-5-methylbenzonitrile | 859855-53-1 | C₈H₆FN₂ | 149.15 | 4-NH₂, 2-F, 5-CH₃, 1-CN | Similar reactivity, lower lipophilicity | [5] |
| 2-Amino-4-(trifluoromethyl)benzonitrile | 327-74-2 | C₈H₅F₃N₂ | 186.13 | 2-NH₂, 4-CF₃, 1-CN | Enhanced electron-withdrawal | [6, 8] |
| 2-Fluoro-3-methyl-6-nitroaniline | 1261676-68-9 | C₇H₇FN₂O₂ | 170.14 | 2-F, 3-CH₃, 6-NO₂, 1-NH₂ | Nitro group enables redox chemistry | [1] |
| 2-Amino-4-chloro-5-methoxybenzonitrile | 1824059-40-6 | C₈H₇ClN₂O | 198.61 | 2-NH₂, 4-Cl, 5-OCH₃, 1-CN | Chloro/methoxy groups alter solubility | [2] |
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl group in 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 327-74-2) significantly lowers electron density at the aromatic ring compared to fluorine or methyl groups, affecting electrophilic substitution patterns .
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